molecular formula C9H18O2 B190243 Tert-butyl 3-methylbutanoate CAS No. 16792-03-3

Tert-butyl 3-methylbutanoate

Cat. No.: B190243
CAS No.: 16792-03-3
M. Wt: 158.24 g/mol
InChI Key: ZKAODOPIAGAVNQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylbutanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized from tert-butyl alcohol and 3-methylbutanoic acid. It is commonly used in organic synthesis due to its stability and reactivity.

Scientific Research Applications

Tert-butyl 3-methylbutanoate has a wide range of applications in scientific research:

Safety and Hazards

Tert-butyl 3-methylbutanoate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on tert-butyl 3-methylbutanoate could involve further investigation of its physical and chemical properties, as well as its potential applications in various fields. For example, it could be used in the synthesis of other compounds , or as a probe for NMR studies of macromolecular complexes .

Mechanism of Action

Target of Action

Similar compounds such as tert-butanol have been found to interact with several proteins including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, suggesting that Tert-butyl 3-methylbutanoate may have a broad range of potential targets.

Mode of Action

It has been suggested that the tert-butyl group can influence the electronic communication between redox units in certain compounds . This could potentially alter the activity of target proteins and induce changes at the molecular level.

Biochemical Pathways

The tert-butyl group has been found to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways . This suggests that this compound could potentially influence a variety of biochemical processes.

Pharmacokinetics

Similar compounds like tert-butanol have been found to interact with several proteins, suggesting potential routes of metabolism

Result of Action

It has been suggested that the tert-butyl group can influence the electronic communication between redox units in certain compounds . This could potentially alter the activity of target proteins and induce changes at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other gasoline components can affect the degradation of similar compounds like methyl tert-butyl ether . Additionally, temperature can also influence the degradation process . Therefore, the action of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that Tert-butyl 3-methylbutanoate may interact with various enzymes, proteins, and other biomolecules in a unique manner due to its steric properties.

Cellular Effects

Related compounds such as tert-butyl alcohol have been shown to have effects on neuroinflammation and oxidative stress in brain diseases

Molecular Mechanism

It is known that the tert-butyl group can be a strong, non-nucleophilic base in organic chemistry . This suggests that this compound may interact with biomolecules through base-mediated mechanisms, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

Related compounds such as butyl 3-methylbutanoate have been studied for their thermophysical properties , which could provide insights into the stability and degradation of this compound over time.

Metabolic Pathways

Related compounds such as methyl tert-butyl ether (MTBE) have been shown to be co-metabolically degraded by certain bacterial strains . This suggests that this compound may also be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanide under metal-free conditions is another method that has been developed for the preparation of tert-butyl esters .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: Reduction of this ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in transesterification reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid or base catalysts are often used in transesterification reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Different esters depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl butanoate
  • Ethyl butanoate
  • Isopropyl butanoate

Comparison: Tert-butyl 3-methylbutanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it more stable and less prone to hydrolysis compared to its smaller counterparts like methyl butanoate and ethyl butanoate .

Properties

IUPAC Name

tert-butyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)6-8(10)11-9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAODOPIAGAVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335184
Record name Butanoic acid, 3-methyl, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16792-03-3
Record name Butanoic acid, 3-methyl, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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